Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a condensation reaction involving catechol and formaldehyde.
Piperazine Ring Formation: The piperazine ring is often synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the piperazine ring using reagents such as tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets such as tubulin.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. For instance, in anticancer research, it targets tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis . The benzodioxole moiety is crucial for binding to the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the benzodioxole moiety, which imparts specific electronic and steric properties that enhance its biological activity and specificity compared to other piperazine derivatives.
Biological Activity
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is a chemical compound belonging to the class of piperazine derivatives. Its unique structure, which includes a tert-butyl group, a piperazine ring, and a benzodioxole moiety, suggests significant potential for various biological activities. This article discusses the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 111081-10-8
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structural features may exhibit anti-inflammatory and analgesic effects. The interaction of this compound with specific receptors involved in pain pathways suggests its potential as a therapeutic agent for conditions such as arthritis and neuropathic pain. Preliminary studies have shown that it may act as an antagonist at certain receptors, modulating pain and inflammatory responses effectively.
2. Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antibacterial properties against Gram-positive bacteria. For instance, similar piperazine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell death.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Contains hydrazine instead of benzodioxole | Moderate antibacterial activity |
Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Contains pyridine ring | Potential anticancer activity |
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl substituent | Antidepressant properties |
The unique combination of a benzodioxole moiety and a ketoethyl side chain on the piperazine scaffold enhances the selectivity and efficacy of this compound compared to other structurally similar compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with various receptors involved in pain modulation and inflammation. These interactions may lead to the inhibition of pro-inflammatory cytokines or modulation of neurotransmitter release in pain pathways.
Case Studies
Several case studies have explored the pharmacological effects of similar piperazine derivatives:
- Pain Management : A study investigated the analgesic effects of a related compound in animal models of inflammatory pain. Results indicated significant pain reduction compared to control groups, suggesting potential applications in pain management therapies.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of piperazine derivatives against resistant strains. The results showed that these compounds could effectively inhibit bacterial growth at low concentrations, comparable to established antibiotics .
Properties
IUPAC Name |
tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLNSWMCAVAFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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